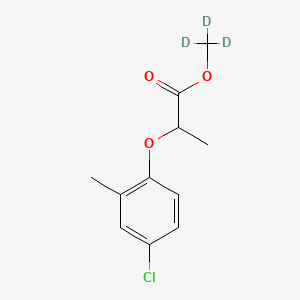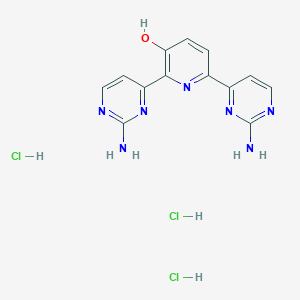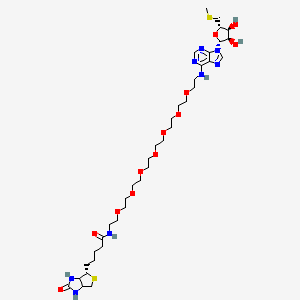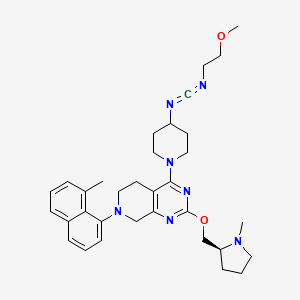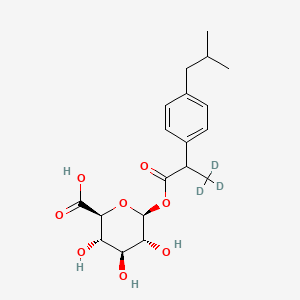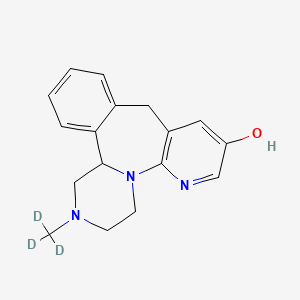
8-Hydroxy Mirtazapine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Hydroxy Mirtazapine-d3 is a deuterated analog of 8-Hydroxy Mirtazapine, a metabolite of the antidepressant drug Mirtazapine. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Mirtazapine. The deuterium atoms in this compound provide a stable isotope label, which is useful in various analytical techniques.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy Mirtazapine-d3 involves the hydroxylation of Mirtazapine followed by the introduction of deuterium atoms. The process typically starts with the preparation of a carboxylic acid intermediate, which is then converted into a ketone. This ketone undergoes reduction to form the hydroxy compound, which is subsequently deuterated using a strong reduction agent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) is common to purify the final product.
化学反応の分析
Types of Reactions: 8-Hydroxy Mirtazapine-d3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ketone can be reduced back to the hydroxyl compound.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Conditions vary depending on the desired substitution but often involve the use of strong acids or bases.
Major Products: The major products formed from these reactions include various hydroxylated and deuterated derivatives of Mirtazapine, which are useful in pharmacokinetic studies .
科学的研究の応用
8-Hydroxy Mirtazapine-d3 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in analytical chemistry to study the metabolic pathways of Mirtazapine.
Biology: Helps in understanding the biological effects and metabolism of Mirtazapine in different organisms.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of Mirtazapine.
Industry: Employed in the development of new antidepressant drugs and in quality control processes
作用機序
The mechanism of action of 8-Hydroxy Mirtazapine-d3 is similar to that of Mirtazapine. It primarily acts on central adrenergic and serotonergic systems. The compound exhibits dual noradrenergic and serotonergic effects, which contribute to its antidepressant properties. It downregulates NADPH oxidase 4 expression and reduces the production of reactive oxygen species (ROS), thereby exerting antioxidative and anti-inflammatory effects .
類似化合物との比較
8-Hydroxy Mirtazapine: The non-deuterated analog of 8-Hydroxy Mirtazapine-d3.
Dimethylmirtazapine: Another metabolite of Mirtazapine with similar pharmacological properties.
Mirtazapine: The parent compound, widely used as an antidepressant.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide stability and make it an excellent tool for studying metabolic pathways. The deuterium labeling allows for precise tracking and analysis in pharmacokinetic studies, offering insights that are not possible with non-deuterated compounds .
特性
分子式 |
C17H19N3O |
|---|---|
分子量 |
284.37 g/mol |
IUPAC名 |
5-(trideuteriomethyl)-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaen-17-ol |
InChI |
InChI=1S/C17H19N3O/c1-19-6-7-20-16(11-19)15-5-3-2-4-12(15)8-13-9-14(21)10-18-17(13)20/h2-5,9-10,16,21H,6-8,11H2,1H3/i1D3 |
InChIキー |
DAWYIZBOUQIVNX-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])N1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC(=C4)O |
正規SMILES |
CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC(=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



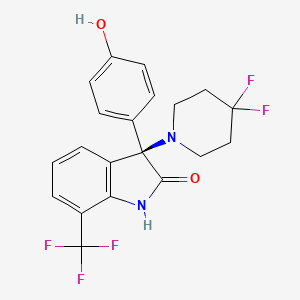

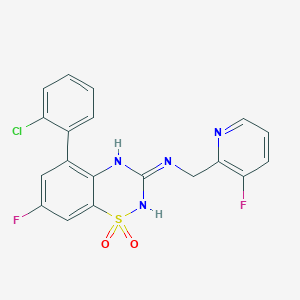
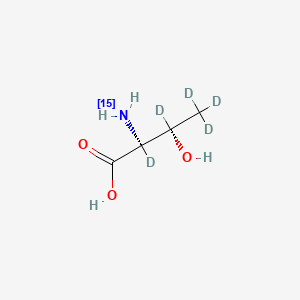
![3-[6-(2,2,3,3,5,5,6,6-Octadeuteriomorpholin-4-yl)-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl]phenol](/img/structure/B12419422.png)

![(Z)-N-[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]icos-11-enamide](/img/structure/B12419433.png)
